(4-Methylphenyl)acetaldehyde

Description

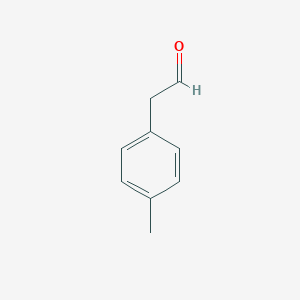

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8-2-4-9(5-3-8)6-7-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXAYNMKFFQEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051524 | |

| Record name | 4-Methylbenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless oily liquid; powerful, refreshing, green-fruity, forest like, sweet floral odour | |

| Record name | (4-Methylphenyl)acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Tolylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/956/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

221.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | (4-Methylphenyl)acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1162 mg/L @ 20 °C (exp), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | (4-Methylphenyl)acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Tolylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/956/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.010-1.016 | |

| Record name | p-Tolylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/956/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-09-6 | |

| Record name | p-Tolylacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lilac acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LILAC ACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L6760H4LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (4-Methylphenyl)acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 °C | |

| Record name | (4-Methylphenyl)acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(4-Methylphenyl)acetaldehyde CAS number 104-09-6 properties

An In-Depth Technical Guide to (4-Methylphenyl)acetaldehyde (CAS 104-09-6) for Researchers and Drug Development Professionals

I. Executive Summary

This compound, also known as p-tolylacetaldehyde, is an aromatic aldehyde with the CAS Number 104-09-6. While structurally simple, this compound is a significant component in the flavor and fragrance industries and serves as a versatile intermediate in organic synthesis. Its characteristic powerful, green, and floral scent profile makes it a valuable ingredient in fine fragrances, notably in lilac and hyacinth formulations.[1] Beyond its olfactory properties, its aldehyde functionality and substituted benzene ring offer reactive sites for constructing more complex molecular architectures, making it a compound of interest for synthetic chemists.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. It consolidates critical data on its physicochemical properties, outlines a detailed, field-proven protocol for its synthesis and purification, and provides a thorough framework for its spectroscopic and analytical characterization. Furthermore, this document explores its chemical reactivity, primary applications, and essential safety and handling information, grounding all technical claims in authoritative references.

II. Molecular and Physicochemical Properties

This compound is classified as a phenylacetaldehyde, a subclass of benzenoid organic compounds.[2][3] It presents as a colorless to pale yellow liquid under standard conditions, though it can solidify at lower ambient temperatures.[4][5] Its key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 104-09-6 | [6][7] |

| Molecular Formula | C₉H₁₀O | [6][7] |

| Molecular Weight | 134.18 g/mol | [4][7] |

| IUPAC Name | 2-(4-methylphenyl)acetaldehyde | [4][5] |

| Synonyms | p-Tolylacetaldehyde, 4-Methylbenzeneacetaldehyde, Syringa Aldehyde | [5][7][8] |

| Appearance | Colorless to yellow clear oily liquid | [1][8] |

| Odor Profile | Powerful, floral, green, fruity, with lilac and hyacinth notes | [1][9] |

| Boiling Point | 221-222 °C at 760 mmHg | [2][5] |

| Melting Point | 40 °C | [2][9] |

| Density | ~1.010 - 1.016 g/cm³ at 25 °C | [1][10] |

| Refractive Index (n²⁰/D) | ~1.529 - 1.534 | [1][9] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [5] |

| LogP | ~2.09 - 2.24 | [2][8] |

| Flash Point | 70 °C (158 °F) | [1][8] |

III. Synthesis and Purification

Recommended Synthetic Pathway: Oxidation of 2-(4-methylphenyl)ethanol

While several synthetic routes to aromatic aldehydes exist, a reliable and common laboratory-scale method for preparing this compound is the controlled oxidation of its corresponding primary alcohol, 2-(4-methylphenyl)ethanol (also known as p-tolyl ethanol). This precursor is commercially available.[11] This method is preferred due to its high selectivity and the relative stability of the starting material. Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations are effective for this transformation, minimizing the over-oxidation to the corresponding carboxylic acid, (4-methylphenyl)acetic acid.

The causality for selecting a mild oxidant like PCC lies in its ability to oxidize primary alcohols to aldehydes efficiently while being insufficiently reactive to further oxidize the aldehyde to a carboxylic acid, provided that water is rigorously excluded from the reaction medium. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).

Detailed Experimental Protocol (Synthesis)

Reaction: Oxidation of 2-(4-methylphenyl)ethanol using Pyridinium Chlorochromate (PCC).

Materials:

-

2-(4-methylphenyl)ethanol (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel (for slurry with PCC)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

500 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for solvent containment)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry 500 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, suspend Pyridinium chlorochromate (PCC) (1.5 eq) and a small amount of silica gel in anhydrous dichloromethane (DCM). The silica gel helps prevent the formation of a tarry precipitate and simplifies filtration.

-

Addition of Alcohol: Dissolve 2-(4-methylphenyl)ethanol (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution to the stirring PCC suspension dropwise over 15-20 minutes. The reaction is exothermic, and a cooling bath (ice-water) may be necessary to maintain room temperature.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot (visualized with a UV lamp and/or a potassium permanganate stain). The reaction is typically complete within 2-4 hours.

-

Workup - Filtration: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel or Celite® in a sintered glass funnel to filter out the chromium salts and excess PCC. Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.

-

Workup - Extraction: Combine the filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification Protocol (Vacuum Distillation)

The crude product is often sufficiently pure for many applications. However, for high-purity requirements, vacuum distillation is the recommended purification method.

-

Set up a distillation apparatus for vacuum operation.

-

Transfer the crude product to the distillation flask.

-

Apply vacuum and gently heat the flask using an oil bath.

-

Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~70-72 °C at reduced pressure).[4] The precise boiling point will be pressure-dependent.

Synthetic Workflow Diagram

Here is a diagram illustrating the synthesis and purification workflow.

Caption: Workflow for the synthesis and purification of this compound.

IV. Spectroscopic and Analytical Characterization

Accurate structural elucidation and quantification are critical. The following sections detail the expected spectroscopic signatures and a robust analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure. The expected chemical shifts are based on known values for similar structures and general principles of NMR.[12][13]

| ¹H NMR (Predicted, CDCl₃, 500 MHz) | ||||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.7 | Triplet (t) | 1H | -CH O | Aldehydic proton, coupled to the adjacent CH₂ group. |

| ~7.1-7.2 | Multiplet (AA'BB') | 4H | Ar-H | Aromatic protons of the para-substituted ring. |

| ~3.6 | Doublet (d) | 2H | -CH₂ -CHO | Methylene protons adjacent to the carbonyl, coupled to the aldehyde proton. |

| ~2.3 | Singlet (s) | 3H | Ar-CH₃ | Protons of the aryl methyl group. |

| ¹³C NMR (Predicted, CDCl₃, 125 MHz) | ||

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 | C HO | Aldehyde carbonyl carbon, highly deshielded. |

| ~138 | Ar-C -CH₃ | Quaternary aromatic carbon attached to the methyl group. |

| ~130 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the acetaldehyde moiety. |

| ~129.5 | Ar-C H | Aromatic methine carbons. |

| ~50 | C H₂-CHO | Methylene carbon adjacent to the carbonyl. |

| ~21 | Ar-C H₃ | Aryl methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum will be dominated by absorptions from the aldehyde and the aromatic ring.[14]

| IR Absorption Bands (Predicted) | ||

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |

| ~2820 & ~2720 | Medium-Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1725 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1610 & ~1515 | Medium-Strong | Aromatic C=C ring stretches |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns useful for identification. Aromatic aldehydes typically show a strong molecular ion peak.[15]

| Mass Spectrometry (Predicted EI Fragmentation) | ||

| m/z | Proposed Fragment | Rationale for Loss |

| 134 | [M]⁺ | Molecular Ion |

| 133 | [M-H]⁺ | Loss of the aldehydic hydrogen radical |

| 105 | [M-CHO]⁺ | α-cleavage, loss of the formyl radical (CHO) |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives |

Analytical Quantification via GC-MS

For quantitative analysis in complex matrices (e.g., biological fluids, environmental samples, or fragrance mixtures), direct injection can be challenging due to the reactivity of the aldehyde. A robust method involves derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).

The aldehyde is converted to a more stable and volatile oxime derivative using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This derivatization serves a dual purpose: it stabilizes the analyte by protecting the reactive aldehyde group and introduces a pentafluorobenzyl moiety, which enhances sensitivity for detection by Electron Capture Negative Ionization (ECNI) MS, though standard EI-MS is also highly effective.[5][7][10] This self-validating protocol includes an internal standard for precise quantification.

Materials:

-

Sample containing this compound

-

Internal Standard (IS) solution (e.g., d₁₀-Benzaldehyde)

-

PFBHA solution (in buffer, pH ~4-5)

-

Hexane or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

GC vials, autosampler

-

GC-MS system with a capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation: To 1 mL of the sample (aqueous or extracted into a solvent), add a known amount of the internal standard solution.

-

Derivatization: Add 100 µL of the PFBHA solution. Vortex the mixture vigorously for 1 minute.

-

Reaction: Incubate the mixture at 60 °C for 60 minutes to ensure complete derivatization.[16]

-

Extraction: After cooling to room temperature, add 1 mL of hexane and vortex for 2 minutes to extract the oxime derivative. Centrifuge to separate the layers.

-

Isolation and Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: Transfer the dried extract to a GC autosampler vial. Inject 1 µL into the GC-MS system.

-

GC-MS Conditions (Typical):

-

Injector: Splitless mode, 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

Oven Program: Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

-

MS Detection: EI mode (70 eV), scan range m/z 50-400. Monitor characteristic ions for the derivative and the internal standard for quantification.

-

-

Quantification: Generate a calibration curve using standards prepared in the same manner. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte derivative to the internal standard against the calibration curve.

Caption: Workflow for the quantitative analysis of this compound via GC-MS.

V. Chemical Reactivity and Applications

Reactivity of the Aldehyde Moiety

The chemistry of this compound is dominated by its aldehyde functional group. It undergoes a variety of reactions typical for aldehydes:

-

Oxidation: Can be readily oxidized to (4-methylphenyl)acetic acid using common oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-(4-methylphenyl)ethanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Acetal Formation: In the presence of an alcohol and an acid catalyst, it will reversibly form a hemiacetal and then an acetal.[17] This reaction is often used as a protecting group strategy in multi-step syntheses.

-

Reductive Amination: It can react with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form corresponding amines.

-

Condensation Reactions: The α-protons on the methylene group are weakly acidic, allowing the compound to participate in base-catalyzed aldol-type condensation reactions.

Applications in the Fragrance and Flavor Industry

The primary commercial application of this compound is as a fragrance ingredient.[5] Its powerful and diffusive scent, described as green, floral, and reminiscent of hyacinth and lilac, makes it a key component in many floral fragrance compositions.[1] It provides a fresh, natural top note that is highly valued by perfumers. In the flavor industry, it is used in trace amounts to impart fresh, green notes to various food products.[5]

Utility as a Synthon in Organic Chemistry

As a bifunctional molecule with an aldehyde group and an activated aromatic ring, this compound is a useful building block (synthon) in organic synthesis. The aldehyde allows for carbon chain extension and functional group interconversion, while the aromatic ring can undergo electrophilic substitution reactions. While not a widely cited intermediate in major drug discovery campaigns, its structural motif is present in various biologically active molecules. Its availability and reactivity make it a plausible starting point for the synthesis of more complex targets in medicinal chemistry research.[10][18]

VI. Toxicology and Safety Profile

Hazard Identification and Classification

This compound possesses moderate acute toxicity and is an irritant. It is also classified as a skin sensitizer. Researchers must consult the full Safety Data Sheet (SDS) before handling.

| GHS Hazard Classification | |

| Pictogram | GHS07 (Harmful/Irritant) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| (Source:[4]) |

Handling and Storage Recommendations

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and sources of ignition. Aldehydes are prone to oxidation, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.

VII. References

-

BenchChem. (2025). Spectroscopic and Synthetic Profile of S-(4-Methylphenyl)acetaldehyde-4-carboxylic Acid: A Technical Guide. [Online PDF]. Available at: --INVALID-LINK--

-

Sigma-Aldrich. * this compound*. [Web Page]. Available at: --INVALID-LINK--

-

Fluorochem. This compound. [Web Page]. Available at: --INVALID-LINK--

-

Human Metabolome Database. This compound (HMDB0029639). [Web Page]. Available at: --INVALID-LINK--

-

Santa Cruz Biotechnology. This compound (CAS 104-09-6). [Web Page]. Available at: --INVALID-LINK--

-

The Good Scents Company. p-tolyl acetaldehyde. [Web Page]. Available at: --INVALID-LINK--

-

Cheméo. Chemical Properties of Benzeneacetaldehyde, 4-methyl- (CAS 104-09-6). [Web Page]. Available at: --INVALID-LINK--

-

Chemical Synthesis Database. (4-methylphenyl)(oxo)acetaldehyde. [Web Page]. Available at: --INVALID-LINK--

-

PubChem, National Center for Biotechnology Information. Lilac acetaldehyde. [Web Page]. Available at: --INVALID-LINK--

-

BOC Sciences. This compound. [Web Page]. Available at: --INVALID-LINK--

-

Guidechem. P-METHYLPHENYLACETALDEHYDE (CAS 104-09-6). [Web Page]. Available at: --INVALID-LINK--

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [PDF]. Available at: --INVALID-LINK--

-

Santa Cruz Biotechnology. This compound. [Web Page]. Available at: --INVALID-LINK--

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990). [Web Page]. Available at: --INVALID-LINK--

-

PrepChem.com. Synthesis of p-tolualdehyde. [Web Page]. Available at: --INVALID-LINK--

-

Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, p-tolylacetaldehyde, CAS Registry Number 104-09-6. Food and Chemical Toxicology, 197, 115223.

-

Human Metabolome Database. This compound (HMDB0029639). [Web Page]. Available at: --INVALID-LINK--

-

Organic Syntheses. Acetal. [Web Page]. Available at: --INVALID-LINK--

-

Ueno, H., et al. (2000). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 46(5), 345-351.

-

Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.

-

The Good Scents Company. para-tolualdehyde. [Web Page]. Available at: --INVALID-LINK--

-

NPTEL. (2012). Lecture 25 : Mass and Infrared Spectrocopies. [Web Page]. Available at: --INVALID-LINK--

-

NIST WebBook. 4-Methylphenyl acetone. [Web Page]. Available at: --INVALID-LINK--

-

De B. Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.

-

Barbell, i., et al. (2017). Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. ChemCatChem, 9(11), 1921-1929.

-

Fisher Scientific. 2-(p-Tolyl)ethanol 98.0+%, TCI America™. [Web Page]. Available at: --INVALID-LINK--

-

Tsanaktsidis, C. G., et al. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2016(4), M912.

-

Vaca, C. E., et al. (1988). Studies of the reaction of acetaldehyde with deoxynucleosides. Carcinogenesis, 9(7), 1227-1231.

-

ResearchGate. IR spectrum of the main product Phenyl acetaldehyde. [Image]. Available at: --INVALID-LINK--

-

Leah4Sci. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. [Video]. Available at: --INVALID-LINK--

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN109651124A - The method for synthesizing p-tolyl aldehyde - Google Patents [patents.google.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. commons.und.edu [commons.und.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. p-Tolualdehyde | 104-87-0 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-(p-Tolyl)ethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. archive.nptel.ac.in [archive.nptel.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. scbt.com [scbt.com]

Physical properties of p-tolylacetaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of p-Tolylacetaldehyde

Introduction to p-Tolylacetaldehyde

p-Tolylacetaldehyde, systematically known as 2-(4-methylphenyl)acetaldehyde, is an aromatic aldehyde of significant interest in both the pharmaceutical and fragrance industries. Its distinct aromatic structure, featuring a benzene ring substituted with both a methyl and an acetaldehyde group, underpins its utility as a versatile chemical intermediate and building block. In drug development, its scaffold is relevant for the synthesis of more complex molecules, while in the fragrance and flavor sector, it is valued for its powerful and refreshing green, floral, and fruity aroma profile.[1][2][3] This guide provides a comprehensive overview of its core physical properties, analytical characterization methods, and handling protocols, tailored for researchers and drug development professionals.

Chemical Identity:

-

IUPAC Name: 2-(4-methylphenyl)acetaldehyde[4]

-

Synonyms: (4-Methylphenyl)acetaldehyde, p-Methylphenylacetaldehyde

-

CAS Number: 104-09-6[4]

-

Molecular Formula: C₉H₁₀O[5]

-

Molecular Weight: 134.18 g/mol [3]

Core Physical Properties

The physical state and fundamental constants of a compound are critical for its application in synthesis, formulation, and quality control. p-Tolylacetaldehyde is typically described as a colorless to light yellow clear liquid. However, with a melting point reported near ambient temperatures, it may also exist as a solid or semi-solid, a crucial consideration for handling and storage.

A summary of its key physical properties is presented in Table 1.

Table 1: Key Physical Properties of p-Tolylacetaldehyde

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | |

| Molecular Weight | 134.18 g/mol | [3] |

| Melting Point | 32-40 °C | [2][3][4][6][7][8] |

| Boiling Point | 220.1-222 °C at 760 mmHg | [4][6] |

| Density / Specific Gravity | 1.00 - 1.016 g/cm³ at 20-25 °C | [6][8] |

| Refractive Index | 1.5255 - 1.5340 at 20 °C | [1][2][3][6][8] |

| Flash Point | ~70 °C (158 °F) | [6] |

| Vapor Pressure | 0.115 mmHg at 25 °C (estimated) | [6] |

Solubility and Partitioning Behavior

The solubility profile of an active pharmaceutical ingredient (API) or intermediate is fundamental to its processing, formulation, and biological activity. p-Tolylacetaldehyde exhibits a classic profile for a moderately non-polar aromatic compound.

-

Aqueous Solubility: It has limited solubility in water, with experimental values around 1162 mg/L at 20 °C.[4][6] This low aqueous solubility is expected due to the hydrophobic nature of the tolyl group.

-

Organic Solvent Solubility: It is readily soluble in common organic solvents such as alcohol.[6] This allows for its versatile use in various organic synthesis reaction media.

The octanol-water partition coefficient (LogP) is a critical parameter in drug development for predicting a molecule's lipophilicity and its ability to cross biological membranes. The estimated LogP for p-tolylacetaldehyde is approximately 2.24, suggesting moderate lipophilicity.[1][2][3][4]

Spectroscopic and Spectrometric Characterization

Structural elucidation and confirmation of p-tolylacetaldehyde rely on standard spectroscopic techniques. While specific spectra should be obtained from dedicated databases like the SDBS (Spectral Data Base System for Organic Compounds), the expected characteristics are well-defined by its molecular structure.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a primary tool for identifying the functional groups present in a molecule. For p-tolylacetaldehyde, the most indicative absorption is the strong carbonyl (C=O) stretch.

-

C=O Stretch: A strong, sharp peak is expected in the range of 1720-1740 cm⁻¹. The exact position can be slightly lowered due to conjugation with the aromatic ring.[10][11]

-

Aldehydic C-H Stretch: A characteristic pair of medium-intensity peaks is anticipated around 2720 cm⁻¹ and 2820 cm⁻¹, which is a definitive feature for an aldehyde.[10]

-

Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.

-

Alkyl C-H Stretch: Peaks from the methyl and methylene groups will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A highly deshielded singlet or triplet (depending on coupling to the adjacent CH₂) is expected far downfield, typically in the 9-10 ppm range.[11] This is one of the most diagnostic signals.

-

Aromatic Protons: The protons on the benzene ring will appear as a set of doublets in the 7.0-7.5 ppm region, characteristic of a 1,4-disubstituted (para) ring system.

-

Methylene Protons (-CH₂-): The two protons adjacent to the carbonyl group will appear as a doublet around 3.5-4.0 ppm.

-

Methyl Protons (-CH₃): A sharp singlet for the tolyl methyl group will be observed upfield, around 2.3-2.4 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and will produce a signal in the 190-200 ppm range.[10]

-

Aromatic Carbons: Four signals are expected in the typical aromatic region of 120-150 ppm.

-

Methylene Carbon (-CH₂-): The carbon adjacent to the carbonyl will appear around 45-55 ppm.

-

Methyl Carbon (-CH₃): The tolyl methyl carbon will be the most upfield signal, around 20-22 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound, approximately 134.

-

Key Fragmentation: A prominent fragmentation pattern for aromatic aldehydes is the alpha-cleavage, leading to the loss of the -CHO group or the entire acetaldehyde side chain. A significant peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is highly characteristic of toluene-containing structures.

Experimental Determination of Physical Properties

The accurate determination of physical properties requires standardized, self-validating protocols. The following sections describe the authoritative methodologies for measuring key parameters.

Melting Point Determination (Capillary Method)

Causality: The melting point is a robust indicator of purity. A sharp melting range (typically <1°C) signifies high purity, while a broad and depressed range suggests the presence of impurities. The capillary method is a standard technique that relies on precise temperature control and visual observation of the phase transition.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry p-tolylacetaldehyde is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Thomas-Hoover or digital equivalent) alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point (32-40°C).

-

Observation: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Workflow Diagram:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Distillation Method)

Causality: The boiling point at a given pressure is a fundamental physical constant. Simple distillation serves not only to purify the liquid but also to determine its boiling point. The temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling point.

Protocol:

-

Apparatus Setup: A standard simple distillation apparatus is assembled, including a distillation flask, condenser, and receiving flask. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Charging: The distillation flask is charged with p-tolylacetaldehyde (not more than two-thirds full) and boiling chips.

-

Heating: The flask is heated gently.

-

Equilibration: As the liquid boils, a ring of condensing vapor will rise. The heating is controlled to ensure a slow and steady distillation rate (1-2 drops per second).

-

Recording: The temperature is recorded when it becomes constant. This stable temperature, observed while the liquid is actively distilling, is the boiling point. The atmospheric pressure should also be recorded.

Workflow Diagram:

Caption: Workflow for Boiling Point Determination.

Stability, Storage, and Handling

Proper handling and storage are paramount for maintaining the integrity of p-tolylacetaldehyde and ensuring laboratory safety.

-

Stability: Aldehydes are susceptible to oxidation, especially in the presence of air, which can convert them to the corresponding carboxylic acid (p-tolylacetic acid). This process can be accelerated by light and heat.

-

Storage Conditions: To mitigate degradation, p-tolylacetaldehyde should be stored under an inert atmosphere (e.g., nitrogen or argon).[12] It is recommended to store it in a cool, dark, and well-ventilated place.[12] For long-term storage, refrigeration in a freezer at -20°C is advised.

-

Safety Precautions:

-

Hazard Statements: The compound is classified as a combustible liquid and may cause an allergic skin reaction.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[2]

-

Handling: Avoid breathing mist or vapors and prevent contact with skin and eyes. Keep away from heat, sparks, open flames, and other ignition sources.[12] Use in a well-ventilated area.

-

Conclusion

p-Tolylacetaldehyde is a valuable chemical entity with well-defined physicochemical properties. Its moderate lipophilicity, characteristic spectral signatures, and specific handling requirements are all critical data points for scientists in pharmaceutical and industrial research. Understanding these core properties, from its melting and boiling points to its solubility and stability, is essential for its effective and safe utilization in synthesis, product development, and scientific investigation.

References

- 1. p-Tolylacetaldehyd | 104-09-6 [m.chemicalbook.com]

- 2. P-METHYLPHENYLACETALDEHYDE | 104-09-6 [amp.chemicalbook.com]

- 3. P-METHYLPHENYLACETALDEHYDE | 104-09-6 [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. lilac acetaldehyde, 104-09-6 [thegoodscentscompany.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Lilac acetaldehyde | C9H10O | CID 61006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Analysis and Theory Toolkit [stolaf.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of (4-Methylphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (4-Methylphenyl)acetaldehyde. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a comprehensive predicted ¹H NMR analysis based on established spectroscopic principles and data from analogous compounds. It includes a summary of predicted quantitative data, a detailed experimental protocol for acquiring such a spectrum, and visualizations of the molecular structure and analytical workflow to aid in research and development involving this molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, coupling constants (J) in Hertz (Hz), and integration values are summarized in the table below. These predictions are based on the analysis of substituent effects on the benzene ring and the characteristic shifts for aldehydic, benzylic, and methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a (Aldehyde) | 9.7 - 9.8 | Triplet (t) | ~2.5 | 1H |

| H-b (Methylene) | 3.6 - 3.7 | Doublet (d) | ~2.5 | 2H |

| H-c (Aromatic) | 7.1 - 7.2 | AA'BB' System (two doublets) | ~8.0 | 4H |

| H-d (Methyl) | 2.3 - 2.4 | Singlet (s) | N/A | 3H |

Structural Assignment of Predicted ¹H NMR Signals

The following diagram illustrates the molecular structure of this compound with each unique proton labeled to correspond with the predicted data in the table above.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocols

The following section details a standard methodology for the acquisition of a ¹H NMR spectrum for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field inhomogeneity.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Insertion: Insert the NMR tube into the spectrometer's probe.

-

Locking: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).

-

Shimming: Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks. This is a critical step for obtaining high-resolution spectra.

-

Tuning and Matching: Tune and match the probe to the frequency of the ¹H nucleus to ensure maximum signal-to-noise ratio.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for the relaxation of protons between pulses.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

-

Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

-

Peak Picking: Identify the exact chemical shift of each peak in the multiplets.

Logical Workflow for ¹H NMR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.

Caption: Workflow for ¹H NMR Spectrum Analysis.

Disclaimer

The ¹H NMR spectral data presented in this document for this compound is predicted and has not been experimentally verified through publicly accessible databases as of the time of this writing. This guide is intended for informational and research planning purposes. Experimental verification is recommended for precise structural elucidation and characterization.

13C NMR chemical shifts for p-tolylacetaldehyde

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of p-Tolylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for p-tolylacetaldehyde. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical principles governing the chemical shifts, presents and interprets experimental data, and outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum. The guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure scientific integrity and reproducibility.

Introduction

p-Tolylacetaldehyde, also known as 4-methylphenylacetaldehyde, is an aromatic aldehyde with applications in the fragrance industry and as a precursor in organic synthesis. Its chemical structure, featuring a substituted benzene ring, presents a distinct 13C NMR spectrum that is highly informative for its identification and characterization. Understanding the nuances of its 13C NMR chemical shifts is crucial for confirming its synthesis, assessing its purity, and studying its interactions in various chemical environments. This guide will provide an in-depth exploration of these aspects, grounded in established spectroscopic principles and experimental data.

Theoretical Principles Influencing Chemical Shifts

The 13C NMR chemical shifts in p-tolylacetaldehyde are primarily influenced by the electronic environment of each carbon atom. This environment is modulated by the substituent groups on the benzene ring: the electron-withdrawing aldehyde group (-CHO) and the electron-donating methyl group (-CH3).

-

Inductive and Resonance Effects: The aldehyde group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This effect deshields the carbon atoms of the benzene ring, causing their signals to appear at a higher chemical shift (downfield). The methyl group, conversely, is electron-donating, which shields the ring carbons and shifts their signals to a lower chemical shift (upfield). The interplay of these effects determines the final chemical shift of each aromatic carbon.

-

Solvent Effects: The choice of solvent can also influence 13C NMR chemical shifts. Solvents can interact with the solute molecule through various mechanisms, such as hydrogen bonding or dipole-dipole interactions, which can alter the electron density around the carbon nuclei.[1][2][3] For instance, more acidic solvents can lead to a downfield shift for carbons in proximity to polar functional groups.[1] Therefore, consistency in solvent choice is critical for comparing spectra. Chloroform-d (CDCl3) is a common solvent for such compounds.

Experimental 13C NMR Data for p-Tolylacetaldehyde

The experimental 13C NMR chemical shift data for p-tolylacetaldehyde, acquired in CDCl3, is summarized in the table below. The carbon atoms are numbered as shown in the accompanying diagram.

Molecular Structure of p-Tolylacetaldehyde with Carbon Numbering

Caption: Numbering scheme for carbon atoms in p-tolylacetaldehyde.

Table 1: Experimental 13C NMR Chemical Shifts of p-Tolylacetaldehyde

| Carbon Atom | Chemical Shift (δ) in ppm (in CDCl3) | Multiplicity (in proton-coupled spectrum) |

| C1 | ~134.2 | Singlet |

| C2, C6 | ~129.9 | Doublet |

| C3, C5 | ~129.7 | Doublet |

| C4 | ~145.6 | Singlet |

| C7 (CHO) | ~192.0 | Doublet |

| C8 (CH3) | ~21.9 | Quartet |

Data sourced from the Biological Magnetic Resonance Data Bank (BMRB) entry bmse000527.[4][5]

Spectral Assignment and Interpretation

The assignment of each peak to a specific carbon atom is a logical process based on established principles of 13C NMR spectroscopy.

-

Aldehyde Carbonyl (C7): The most downfield signal, typically found in the range of 190-200 ppm for aldehydes, is unequivocally assigned to the carbonyl carbon of the aldehyde group (C7).[6][7] Its highly deshielded nature is due to the direct attachment of a highly electronegative oxygen atom.

-

Methyl Carbon (C8): The most upfield signal, around 21.9 ppm, is characteristic of a methyl group attached to an aromatic ring and is assigned to C8.

-

Aromatic Carbons (C1-C6): The signals for the aromatic carbons appear in the range of 125-150 ppm.[6]

-

Quaternary Carbons (C1 and C4): These carbons do not have any directly attached protons and will therefore appear as weak signals in a standard proton-decoupled 13C NMR spectrum. Their assignment can be confirmed with techniques like DEPT (Distortionless Enhancement by Polarization Transfer). C4, being attached to the electron-donating methyl group, is expected to be more shielded than C1, which is adjacent to the electron-withdrawing aldehyde group. However, the experimental data shows C4 to be significantly downfield. This is due to the "ipso" effect of the methyl substituent.

-

Protonated Aromatic Carbons (C2, C3, C5, C6): Due to the symmetry of the para-substituted ring, C2 is equivalent to C6, and C3 is equivalent to C5. The signals for these pairs of carbons are often very close and may overlap.[8] Their specific assignment can be challenging without advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). The slight difference in their chemical shifts arises from the combined electronic effects of the two substituents.

-

The logical workflow for spectral assignment is illustrated in the diagram below.

Caption: Logical workflow for the assignment of 13C NMR signals of p-tolylacetaldehyde.

Experimental Methodology for 13C NMR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of p-tolylacetaldehyde. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step 1: Sample Preparation

-

Weigh approximately 20-50 mg of p-tolylacetaldehyde into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Transfer the solution to a 5 mm NMR tube.

Step 2: NMR Spectrometer Setup

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl3.

-

Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is indicative of a homogeneous magnetic field.

Step 3: Acquisition of 1D 13C NMR Spectrum

-

Set the spectrometer to the 13C nucleus frequency.

-

Use a standard pulse program for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Set the following acquisition parameters:

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

-

Number of Scans: 128 to 1024, depending on the sample concentration.

-

-

Acquire the Free Induction Decay (FID).

Step 4: Data Processing

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform a baseline correction.

-

Reference the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate the peaks (note: integration in 13C NMR is not always quantitative).

-

Pick the peaks and generate a peak list.

The experimental workflow is visualized in the following diagram:

Caption: A streamlined workflow for acquiring and processing a 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of p-tolylacetaldehyde provides a wealth of information for its structural confirmation and purity assessment. A thorough understanding of the influence of its substituent groups on the chemical shifts, coupled with a robust experimental methodology, allows for accurate and reliable analysis. This guide has provided the theoretical background, experimental data, and practical protocols necessary for researchers and scientists to confidently utilize 13C NMR in their work with this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. bmse000527 P-tolualdehyde at BMRB [bmrb.io]

- 5. bmse000527 P-tolualdehyde at BMRB [bmrb.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Methylphenyl)acetaldehyde

Introduction

(4-Methylphenyl)acetaldehyde, also known as p-tolylacetaldehyde, is an aromatic aldehyde with applications in the flavor and fragrance industry and as a building block in organic synthesis. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This technical guide provides a detailed exploration of the fragmentation pathways of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who seek a deeper understanding of the mass spectrometric behavior of this and related compounds.

This compound belongs to the class of organic compounds known as phenylacetaldehydes, which are characterized by a phenyl group attached to an acetaldehyde moiety.[1] Its structural isomer, p-tolualdehyde, and the parent compound, phenylacetaldehyde, provide valuable comparisons for interpreting its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed structural fingerprint of the molecule. Aromatic aldehydes, in general, tend to produce relatively stable molecular ions due to the presence of the aromatic ring.[2]

Analysis of the EI Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragment ions that provide significant structural information. The key ions and their proposed structures are detailed below. The molecular weight of this compound is 134.18 g/mol .[1]

| m/z | Proposed Fragment Ion | Neutral Loss | Relative Intensity |

| 134 | [C₉H₁₀O]⁺• (Molecular Ion) | - | Moderate |

| 133 | [C₉H₉O]⁺ | H• | Moderate |

| 105 | [C₈H₉]⁺ | CHO• | High |

| 91 | [C₇H₇]⁺ | C₂H₂O | Very High (Base Peak) |

| 77 | [C₆H₅]⁺ | C₃H₄O | Moderate |

Data compiled from publicly available spectral databases.

Proposed EI Fragmentation Pathway

The fragmentation of this compound under EI conditions is primarily driven by the stability of the resulting carbocations, particularly those that benefit from aromatic resonance.

The initial ionization event involves the removal of an electron, most likely from the non-bonding lone pair on the oxygen atom or from the π-system of the aromatic ring, to form the molecular ion (m/z 134).

A common fragmentation pathway for aldehydes is the cleavage of the bond alpha to the carbonyl group.[2] In this case, two primary α-cleavage events are possible:

-

Loss of a hydrogen radical (H•): This leads to the formation of a stable acylium ion at m/z 133 .

-

Loss of the formyl radical (•CHO): This results in the formation of the 4-methylbenzyl cation at m/z 105 .

The base peak in the spectrum is often the tropylium ion (m/z 91 ), a highly stable seven-membered aromatic carbocation. This is a characteristic fragment for compounds containing a benzyl moiety. It is formed from the 4-methylbenzyl cation (m/z 105) via rearrangement and loss of a neutral molecule, likely acetylene, although the exact mechanism can be complex.

Further fragmentation of the tropylium ion can lead to the formation of the phenyl cation at m/z 77 through the loss of a neutral acetylene molecule.

Diagram of the Proposed EI Fragmentation Pathway of this compound

Caption: Proposed EI fragmentation pathway of this compound.

Comparison with Isomers and Parent Compound

A comparative analysis with the mass spectra of p-tolualdehyde and phenylacetaldehyde highlights the structural significance of the observed fragments.

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Base Peak (m/z) |

| This compound | 134 | 133, 105, 91, 77 | 91 |

| p-Tolualdehyde | 120 | 119, 91, 65 | 119 |

| Phenylacetaldehyde | 120 | 91, 65 | 91 |

Data compiled from NIST and other public spectral databases.[3][4][5]

The mass spectrum of p-tolualdehyde , an isomer, is dominated by the M-1 peak (m/z 119) due to the loss of the aldehydic hydrogen, forming a very stable acylium ion.[5] The subsequent loss of carbon monoxide (CO) leads to the tropylium ion at m/z 91.

For phenylacetaldehyde , the parent compound, the molecular ion is observed at m/z 120. The base peak is the tropylium ion at m/z 91, formed by the loss of the formyl radical (•CHO) followed by rearrangement.[3]

This comparison underscores that the presence of the methylene bridge in this compound facilitates the formation of the tropylium ion (m/z 91) as the base peak, a key differentiator from its isomer, p-tolualdehyde.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[6] To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is employed. The fragmentation of these even-electron ions often proceeds through different mechanisms than the radical-driven fragmentations seen in EI-MS.[7]

Proposed ESI-MS/MS Fragmentation Pathway of [M+H]⁺

In the absence of direct experimental ESI-MS/MS data for this compound, a plausible fragmentation pathway for the protonated molecule ([C₉H₁₁O]⁺, m/z 135) can be proposed based on established principles of even-electron ion fragmentation. Protonation is expected to occur at the carbonyl oxygen.

The primary fragmentation pathways for the protonated molecule are likely to involve the loss of small, stable neutral molecules.

-

Loss of Water (H₂O): A common fragmentation pathway for protonated carbonyl compounds is the loss of water. This would result in a fragment ion at m/z 117 .

-

Loss of Carbon Monoxide (CO): Following or concerted with other rearrangements, the loss of carbon monoxide is another plausible pathway, which would lead to a fragment ion at m/z 107 .

It is important to note that the fragmentation of protonated aromatic aldehydes can be complex and may involve proton migrations and rearrangements.

Diagram of the Proposed ESI-MS/MS Fragmentation Pathway of this compound

References

- 1. hmdb.ca [hmdb.ca]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. Phenylacetaldehyde(122-78-1) MS [m.chemicalbook.com]

- 4. ymdb.ca [ymdb.ca]

- 5. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methylbenzeneacetaldehyde

This guide provides a comprehensive analysis of 4-methylbenzeneacetaldehyde, also known as p-tolylacetaldehyde, through the lens of Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data to offer a field-proven perspective on experimental design, spectral interpretation, and the causal relationships between molecular structure and vibrational response.

Introduction: The Vibrational Signature of a Molecule

Infrared spectroscopy is a cornerstone of molecular characterization, providing a unique "vibrational fingerprint" that is exquisitely sensitive to a molecule's functional groups and overall structure. For a molecule like 4-methylbenzeneacetaldehyde (C₉H₁₀O), with its distinct aldehyde, methylene, and p-substituted aromatic moieties, IR spectroscopy serves as a rapid, non-destructive tool for structural verification and purity assessment. The key to leveraging this technique lies not just in identifying peaks, but in understanding why they appear at specific wavenumbers and intensities. This understanding is critical for distinguishing it from structural isomers and related compounds, such as its conjugated analog, 4-methylbenzaldehyde.

Molecular Structure and Predicted Vibrational Modes

The structure of 4-methylbenzeneacetaldehyde dictates its infrared spectrum. The presence of an insulating methylene (-CH₂-) group between the aromatic ring and the aldehyde carbonyl is the most critical structural feature. This separation prevents electronic conjugation between the C=O double bond and the benzene ring, a fact that significantly influences the position of the carbonyl stretching frequency.

The primary IR-active functional groups and their expected vibrational modes are:

-

Aldehyde Group (-CHO): This group is responsible for two of the most diagnostic sets of peaks in the spectrum. The C=O stretching vibration is expected to be very strong and sharp. The C-H bond of the aldehyde group exhibits a characteristic stretching vibration, which often appears as a pair of weak to medium bands due to Fermi resonance.

-

Methylene Bridge (-CH₂-): This aliphatic linker will show characteristic sp³ C-H stretching and bending (scissoring and rocking) vibrations.

-

Para-Substituted Aromatic Ring: The benzene ring gives rise to several characteristic vibrations, including sharp C-H stretching modes on the higher-wavenumber side of their aliphatic counterparts, C=C stretching modes within the ring, and strong C-H out-of-plane bending modes in the fingerprint region that are highly indicative of the 1,4- (para) substitution pattern.

-

Methyl Group (-CH₃): The terminal methyl group will display its own set of symmetric and asymmetric stretching and bending vibrations.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthy data begins with a robust experimental protocol. For a room-temperature liquid like 4-methylbenzeneacetaldehyde, the neat liquid film method is efficient and avoids solvent interference.

Step-by-Step Methodology for Neat Liquid Analysis

-

Materials & Equipment:

-

FTIR Spectrometer (e.g., Bruker Tensor 27, PerkinElmer Spectrum Two)

-

Demountable liquid cell or two polished infrared-transparent salt plates (e.g., NaCl, KBr)

-

Pasteur pipette

-

Volatile solvent for cleaning (e.g., acetone, isopropanol)

-

Kimwipes or other lint-free tissues

-

Sample of 4-methylbenzeneacetaldehyde

-

-

Preparation of Salt Plates:

-

Causality: Salt plates are used because they are transparent to mid-infrared radiation. However, they are susceptible to moisture and highly polar solvents.[1] Ensure plates are handled by the edges to avoid transferring moisture and oils from fingerprints.

-

Hold the plates up to the light to inspect for fogging or residue. If not perfectly clear, polish them using a designated polishing kit or clean by gently wiping with a tissue dampened with a minimal amount of dry acetone. Allow the solvent to evaporate completely.

-

-

Background Spectrum Acquisition:

-

Causality: A background spectrum of the ambient environment (air) must be collected first. This allows the instrument's software to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic instrumental signals, ensuring that the final spectrum is solely that of the sample.

-

Place the clean, empty salt plates (or empty cell) in the spectrometer's sample holder.

-

Close the sample compartment and allow the instrument optics to purge with dry air or nitrogen for several minutes to stabilize the atmosphere.

-

Acquire the background spectrum using the instrument's software. Typical parameters include a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

-

Sample Preparation and Measurement:

-

Causality: The goal is to create a thin liquid film of uniform thickness. If the film is too thick, the strongest absorption bands will be "flat-topped" (total absorbance), obscuring their true shape and position. If too thin, weaker bands will be indistinguishable from the baseline noise.

-

Remove the salt plates from the spectrometer.

-

Using a Pasteur pipette, place one small drop of 4-methylbenzeneacetaldehyde onto the center of one plate's polished face.[2]

-

Carefully place the second plate on top, gently rotating it to spread the liquid into a thin, bubble-free film.[2]

-

Place the "sandwich" assembly into the sample holder in the spectrometer and close the compartment lid.

-

Acquire the sample spectrum using the same parameters as the background scan. The software will automatically process the data to produce the final transmittance or absorbance spectrum.

-

-

Post-Measurement Cleanup:

-

Immediately disassemble the plates and clean them thoroughly with a volatile solvent to prevent sample cross-contamination or damage to the plate surfaces.[3]

-

Return the clean, dry plates to a desiccator for storage.

-

Spectral Analysis and Interpretation

The resulting IR spectrum of 4-methylbenzeneacetaldehyde can be logically dissected into two main areas: the Functional Group Region (4000-1450 cm⁻¹) and the Fingerprint Region (<1450 cm⁻¹). The analysis below is based on data from the analogous compound phenylacetaldehyde and established correlation tables.[4][5]

Data Summary: Key Vibrational Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Unit |

| ~3030 | Medium-Weak | Aromatic C-H Stretch | p-Substituted Ring |

| ~2925 & ~2850 | Medium | Asymmetric & Symmetric CH₂ Stretch | Methylene Bridge |

| ~2820 & ~2720 | Weak-Medium | Aldehydic C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~1725-1730 | Very Strong | C=O Carbonyl Stretch (Non-conjugated) | Aldehyde (-CHO) |

| ~1605 & ~1515 | Medium, Sharp | Aromatic C=C Ring Stretch | p-Substituted Ring |

| ~1455 | Medium | CH₂ Scissoring (Bending) | Methylene Bridge |

| ~1415 | Medium | CH₃ Asymmetric Bending | Methyl Group |

| ~1380 | Medium-Weak | CH₃ Symmetric Bending (Umbrella) | Methyl Group |

| ~820-840 | Strong | C-H Out-of-Plane Bend (2 adjacent H) | p-Substituted Ring |

Detailed Band-by-Band Analysis

-

C-H Stretching Region (3100-2700 cm⁻¹):

-

A weak but sharp peak is expected around 3030 cm⁻¹ , characteristic of the C-H bonds on the aromatic ring (sp² C-H stretch).[6]

-

Just below 3000 cm⁻¹, peaks for the sp³ C-H stretches of the methylene and methyl groups will appear. These are typically found around ~2925 cm⁻¹ (asymmetric) and ~2850 cm⁻¹ (symmetric).[4]

-

Most diagnostically for the aldehyde, two weaker bands should be present around ~2820 cm⁻¹ and ~2720 cm⁻¹ .[7] This pair, known as a Fermi doublet, arises from the aldehyde C-H stretch interacting with an overtone of a C-H bending vibration and is a hallmark of the aldehyde functional group.[1]

-

-

Carbonyl Stretching Region (~1730 cm⁻¹):

-

The most intense and prominent peak in the entire spectrum will be the C=O stretch. Because the carbonyl is insulated from the aromatic ring by the -CH₂- group, it behaves as a saturated aliphatic aldehyde. Therefore, its absorption is found at a higher wavenumber, predicted to be around 1725-1730 cm⁻¹ .[4] This is a critical distinction; if the carbonyl were directly attached to the ring (as in 4-methylbenzaldehyde), conjugation would lower this frequency to ~1705 cm⁻¹.[8]

-

-

Double Bond & Aromatic Region (1650-1450 cm⁻¹):

-

The aromatic ring will exhibit characteristic C=C stretching vibrations. For a p-substituted ring, two distinct, sharp bands are typically observed near ~1605 cm⁻¹ and ~1515 cm⁻¹ .[6]

-

-

Fingerprint Region (<1450 cm⁻¹):

-

This region contains a wealth of complex vibrations, including C-C stretching and C-H bending modes.

-

The methylene (-CH₂-) group's scissoring (bending) vibration is expected around ~1455 cm⁻¹ .[9]

-

The methyl (-CH₃) group's asymmetric and symmetric bending modes should appear near ~1415 cm⁻¹ and ~1380 cm⁻¹ , respectively.

-

The most powerful diagnostic peak in this region for confirming the substitution pattern is the C-H out-of-plane (OOP) bending vibration. For a 1,4-disubstituted (para) benzene ring, a single strong, sharp absorption is expected in the 820-840 cm⁻¹ range.[6] The presence of this band provides high confidence in the para positioning of the methyl and acetaldehyde groups.

-

Visualization of the Analytical Workflow

The process of spectral analysis, from sample receipt to structural confirmation, follows a logical pathway. This can be visualized to reinforce the self-validating nature of the protocol.

Caption: A flowchart illustrating the key stages of FTIR analysis.

Conclusion

The infrared spectrum of 4-methylbenzeneacetaldehyde provides a rich dataset for unambiguous structural confirmation. The key diagnostic features are: (1) a strong, non-conjugated carbonyl absorption around 1725-1730 cm⁻¹, (2) the characteristic aldehyde C-H Fermi doublet near 2820 and 2720 cm⁻¹, and (3) a strong out-of-plane bending band between 820-840 cm⁻¹ confirming the para-substitution pattern on the aromatic ring. By following a rigorous experimental protocol and applying a systematic approach to interpretation, researchers can confidently use FTIR spectroscopy to verify the identity and integrity of this important chemical compound.

References

- 1. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]